Ésteres de tiofosfato

Thiophosphate triesters are a class of organic compounds characterized by the presence of thiophosphorus groups esterified with three different or identical alcohols. These materials exhibit unique properties due to their thioether functionality and can be used in various applications, including lubricants, plasticizers, flame retardants, and stabilizers for polymers. Their chemical structure offers excellent thermal stability and improved performance under high-temperature conditions, making them particularly suitable for demanding environments where conventional esters might degrade. Additionally, thiophosphate triesters possess good biocompatibility and low toxicity, which further expands their potential in medical and food-related industries. Due to their versatile nature, these compounds are widely recognized for their ability to enhance the mechanical properties of plastics and increase the flexibility of rubber compounds while maintaining stability against oxidative degradation.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

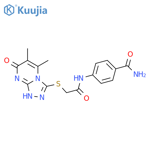

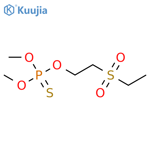

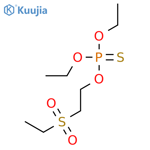

|

trans-Methacrifos | 62610-77-9 | C7H13O5PS |

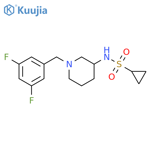

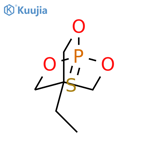

|

Demeton-O-methyl Sulfone | 25476-48-6 | C6H15O5PS2 |

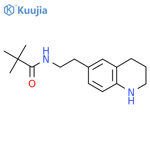

|

Demeton-O-sulfoxide Phosphorothioate | 5286-73-7 | C8H19O4PS2 |

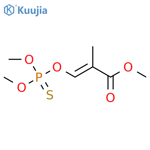

|

Etbicythionat | 224790-71-0 | C6H11O3PS |

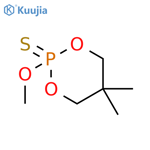

|

2-Methoxy-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione | 1005-97-6 | C6H13O3PS |

|

4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide | 51486-56-7 | C7H13O3PS |

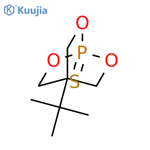

|

tert-Butyl Bicyclo2.2.2phosphorothionate | 70636-86-1 | C8H15O3PS |

|

DEMETON-O-SULFONE | 4891-54-7 | C8H19O5PS2 |

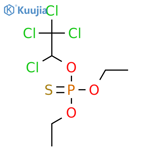

|

Chlorethoxyfos | 54593-83-8 | C6H11O3PSCl4 |

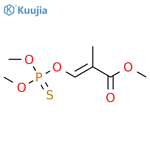

|

2-Propenoic acid,3-[(dimethoxyphosphinothioyl)oxy]-2-methyl-, methyl ester | 30864-28-9 | C7H13O5PS |

Literatura relevante

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

Proveedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados